Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

This 4‑chlorobenzenesulfonamide analog (MW 363.8, XLogP3 3.6) occupies a critical lead‑like niche for HIF‑1 inhibitor optimization and fragment‑based design. The electron‑withdrawing 4‑Cl substituent lowers the sulfonamide pKa (enhancing Zn²⁺ coordination in carbonic anhydrase panels) and introduces a directional σ‑hole halogen bond unavailable in methyl or unsubstituted congeners. Sourcing this compound alongside the 4‑methyl analog (CAS 49793‑88‑6) enables matched‑pair SAR analysis of sulfonamide NH acidity, lipophilicity, and target selectivity. Ideal for diversity‑oriented screening libraries requiring broader physicochemical coverage.

Molecular Formula C17H14ClNO4S
Molecular Weight 363.81
CAS No. 49793-89-7
Cat. No. B2397285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide
CAS49793-89-7
Molecular FormulaC17H14ClNO4S
Molecular Weight363.81
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C
InChIInChI=1S/C17H14ClNO4S/c1-10(20)17-11(2)23-16-8-5-13(9-15(16)17)19-24(21,22)14-6-3-12(18)4-7-14/h3-9,19H,1-2H3
InChIKeyDWRXTSNELCPLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide (CAS 49793-89-7): Core Physicochemical and Structural Profile for Procurement Evaluation


N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide (CAS 49793-89-7, PubChem CID 1069404) is a synthetic benzofuran-5-yl sulfonamide derivative bearing a 4-chlorobenzenesulfonamide substituent at the 5-position and an acetyl group at the 3-position of the 2-methylbenzofuran core [1]. Its molecular formula is C17H14ClNO4S, with a molecular weight of 363.8 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 3.6, a topological polar surface area (TPSA) of 84.8 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound belongs to the broader class of N-(benzofuran-5-yl)aromaticsulfonamide derivatives, which have been investigated as HIF-1 inhibitors with anti-angiogenic potential, as well as for antimicrobial and carbonic anhydrase inhibitory activities [2]. The 4-chloro substitution on the benzenesulfonamide ring distinguishes it from closely related analogs bearing methyl, nitro, dimethyl, or unsubstituted phenyl groups at the same position .

Why N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide Cannot Be Casually Substituted with In-Class Analogs


Within the N-(3-acetyl-2-methylbenzofuran-5-yl)arylsulfonamide series, the para-substituent on the benzenesulfonamide ring is a critical determinant of both physicochemical behavior and biological target interaction. The 4-chloro substituent in CAS 49793-89-7 introduces distinct electronic (electron-withdrawing, -I effect), steric, and lipophilic properties compared to the 4-methyl analog (CAS 49793-88-6), the unsubstituted parent, or nitro/dimethyl variants. In the broader benzofuran sulfonamide class, SAR studies have demonstrated that chloro versus methyl or trifluoromethyl substitution can be vital for modulating cytotoxic activity [1]. The 3.6 XLogP3 of the 4-chloro compound [2] differs from the computed logP of the 4-methyl analog, affecting membrane permeability, solubility, and protein binding. Additionally, the chlorine atom can participate in halogen bonding interactions with biological targets—an interaction mode entirely unavailable to the methyl-substituted or unsubstituted congeners. These differences mean that substitution with a close analog can unpredictably alter screening hit rates, SAR continuity, and lead optimization trajectories.

Quantitative Differentiation Evidence: N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide vs. Closest Analogs


Lipophilicity Differential: 4-Chloro vs. 4-Methyl Benzenesulfonamide Substituent

The target compound (CAS 49793-89-7, 4-chloro) has a computed XLogP3-AA of 3.6 [1]. The closest analog, N-(3-acetyl-2-methylbenzofuran-5-yl)-4-methylbenzenesulfonamide (CAS 49793-88-6), replaces the chloro substituent with a methyl group, which is electron-donating and less lipophilic. Based on established Hansch π-values (Cl = +0.71 vs. CH3 = +0.56), the chloro analog is expected to exhibit a logP approximately 0.15–0.3 units higher than the methyl analog [2]. This lipophilicity increment may enhance passive membrane permeability and tissue distribution in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count Differentiation: Implications for Fragment-Based Screening Libraries

The target compound has a molecular weight of 363.8 g/mol with 24 heavy atoms [1]. The 4-methyl analog (CAS 49793-88-6) has MW 343.4 g/mol with 23 heavy atoms . The unsubstituted parent benzenesulfonamide analog (no para-substituent on the benzene ring) has an even lower MW. In fragment-based screening library design, the 20.4 g/mol difference between the 4-chloro and 4-methyl analogs places them in different property bins for lead-like assessment, with the chloro analog closer to the upper boundary of conventional fragment space (MW <300) but still within acceptable lead-like range.

Molecular weight Fragment-based drug discovery Library design

Electronic Substituent Effect: Hammett σp Constant of 4-Chloro vs. 4-Methyl Substitution Dictates Sulfonamide NH Acidity and Target Binding

The para-substituent on the benzenesulfonamide ring modulates the acidity of the sulfonamide NH proton, a critical pharmacophoric feature for zinc-binding enzyme inhibition (e.g., carbonic anhydrases) and hydrogen-bond donor interactions. The 4-chloro substituent has a Hammett σp constant of +0.23 (electron-withdrawing), whereas the 4-methyl substituent has σp = -0.17 (electron-donating) [1]. This ~0.40 unit difference in σp alters the pKa of the sulfonamide NH, with the chloro analog expected to have a lower pKa (stronger acid) and thus greater ionization at physiological pH—enhancing zinc coordination in metalloenzyme active sites [2].

Electronic effects Sulfonamide acidity Structure-activity relationship

Halogen Bonding Potential: 4-Chloro Substitution Enables Unique Intermolecular Interactions Unavailable to Methyl or Nitro Analogs

The 4-chloro substituent introduces a σ-hole on the chlorine atom capable of forming directional halogen bonds with carbonyl oxygens, π-systems, or carboxylate side chains in protein binding sites [1]. This interaction mode is structurally impossible for the 4-methyl analog (CAS 49793-88-6), the unsubstituted parent, or the 2,4-/2,5-dimethyl variants. Among the analog set, only the 4-chloro (target) and 3-nitro analogs possess substituents capable of non-canonical bonding interactions, but the halogen bond geometry and strength differ substantially from nitro-group interactions. The chlorine σ-hole donor ability, while modest compared to bromine or iodine, is sufficient to contribute 0.5–2.0 kcal/mol of additional binding free energy in optimized protein-ligand complexes [2].

Halogen bonding Protein-ligand interactions Crystal engineering

Class-Level HIF-1 Inhibitory Potential: N-(Benzofuran-5-yl)arylsulfonamide Scaffold Validated in MCF-7 and HUVEC Assays with Quantitative Benchmarking

The broader N-(benzofuran-5-yl)aromaticsulfonamide chemotype has been experimentally validated as a HIF-1 inhibitory scaffold. The lead compound 7q from this series demonstrated HIF-1 transcriptional activity inhibition with IC50 = 12.5 ± 0.7 μM and VEGF secretion inhibition with IC50 = 18.8 μM in MCF-7 breast cancer cells under hypoxic conditions, with corroborating anti-angiogenic activity in HUVEC tube formation and CAM assays [1]. While these data are for a different arylsulfonamide substituent than the 4-chloro group, the core benzofuran-5-yl sulfonamide pharmacophore is conserved. The 4-chloro substitution, through its distinct electronic and lipophilic properties, would be expected to shift the HIF-1 inhibitory IC50 relative to the reported benchmark compound 7q.

HIF-1 inhibition Anti-angiogenesis Cancer

Topological Polar Surface Area Constancy Across Analogs with Divergent Pharmacokinetic Implications

The target compound has a TPSA of 84.8 Ų [1]. The 4-methyl analog (CAS 49793-88-6) and other para-substituted congeners in this series share an identical TPSA because the substituent change at the para-position of the benzenesulfonamide ring does not alter the count of polar atoms or their exposed surface area. This TPSA value falls within the favorable range (<140 Ų) for oral bioavailability and below the typical cutoff (~90 Ų) for passive blood-brain barrier penetration, suggesting the series may exhibit CNS permeability that is modulated by lipophilicity rather than polarity differences [2]. The higher logP of the 4-chloro analog (3.6) compared to the 4-methyl analog thus becomes the primary differentiating pharmacokinetic factor.

TPSA Oral bioavailability Blood-brain barrier penetration

Procurement-Relevant Application Scenarios for N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide (CAS 49793-89-7)


HIF-1 Inhibitor Lead Optimization and SAR Expansion Programs

For medicinal chemistry teams building on the validated N-(benzofuran-5-yl)arylsulfonamide HIF-1 inhibitory scaffold (benchmark compound 7q: HIF-1 IC50 = 12.5 ± 0.7 μM in MCF-7 cells [1]), CAS 49793-89-7 serves as a key analog for exploring the electronic and lipophilic contributions of the 4-chloro substituent. The compound's distinct Hammett σp (+0.23) and XLogP3 (3.6) allow systematic probing of substituent effects on HIF-1 transcriptional inhibition and VEGF suppression, with direct comparison to the 4-methyl (σp -0.17), 4-nitro (σp +0.78), and unsubstituted analogs.

Halogen Bonding-Enabled Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns where halogen bonding is a design element for achieving target selectivity, the 4-chloro substituent provides a directional σ-hole interaction unavailable in methyl, dimethyl, or unsubstituted phenyl congeners. This compound can serve as a low-molecular-weight (363.8 g/mol) probe for crystallographic fragment screening against targets with accessible carbonyl-rich or carboxylate-containing binding pockets, leveraging the estimated 0.5–2.0 kcal/mol halogen bond contribution [2] to enhance hit rates.

Chemical Library Diversification for Phenotypic and Target-Based HTS

For high-throughput screening library procurement, CAS 49793-89-7 fills a specific property niche: MW 363.8 g/mol, TPSA 84.8 Ų, XLogP3 3.6, and 1 HBD/5 HBA. These values place it within lead-like chemical space while its 4-chloro substitution differentiates it from the 4-methyl analog (MW 343.4, lower logP). When building diversity sets, the 20.4 g/mol MW increment and +0.15–0.3 logP shift between the chloro and methyl analogs ensure broader coverage of physicochemical property space, reducing redundant screening of near-identical compounds.

Zinc-Dependent Enzyme Inhibitor Screening (Carbonic Anhydrase, MMP, HDAC)

The enhanced acidity of the sulfonamide NH proton (conferred by the electron-withdrawing 4-chloro substituent, Δσp ~0.40 vs. 4-methyl) makes CAS 49793-89-7 a preferred candidate for screening panels against zinc-dependent metalloenzymes [3]. Benzofuran-based sulfonamides have established precedent as carbonic anhydrase inhibitors, and the 4-chloro analog's predicted lower sulfonamide pKa should translate to stronger zinc coordination compared to the 4-methyl analog. Procurement of this compound alongside its 4-methyl congener enables matched-pair SAR analysis for sulfonamide NH acidity effects on enzyme inhibition.

Quote Request

Request a Quote for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.